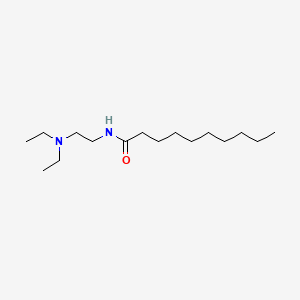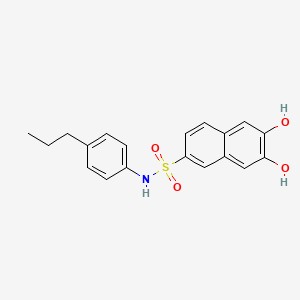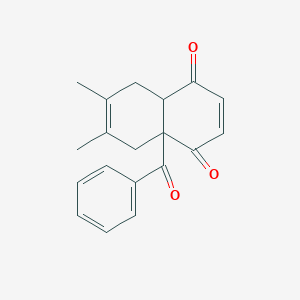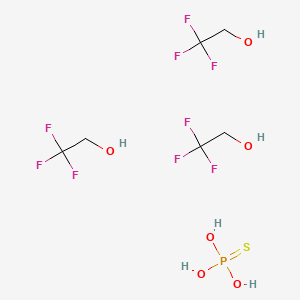
But-2-ene-2-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-ene-2-sulfinic acid is an organic compound that belongs to the class of sulfinic acids It is characterized by the presence of a sulfinic acid group (-SO2H) attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-ene-2-sulfinic acid can be achieved through several methods. One common approach involves the oxidation of thiols or the cleavage of sulfones or sulfinic derivatives . Another method includes the insertion of sulfur dioxide (SO2) into organic molecules . These reactions typically require specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes or the use of sulfinylation reactions. These methods are optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
But-2-ene-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfones, thiols, and various substituted derivatives. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
But-2-ene-2-sulfinic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which but-2-ene-2-sulfinic acid exerts its effects involves the reactivity of the sulfinic acid group. This group can undergo various chemical transformations, such as oxidation and reduction, which are mediated by specific molecular targets and pathways. For example, the oxidation of the sulfinic acid group can generate reactive intermediates that participate in further chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to but-2-ene-2-sulfinic acid include other sulfinic acids, such as methanesulfinic acid and benzenesulfinic acid . These compounds share the sulfinic acid functional group but differ in their carbon backbone structure.
Uniqueness
This compound is unique due to its specific butene backbone, which imparts distinct chemical properties and reactivity compared to other sulfinic acids. This uniqueness makes it a valuable compound for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
109521-94-0 |
|---|---|
Formule moléculaire |
C4H8O2S |
Poids moléculaire |
120.17 g/mol |
Nom IUPAC |
but-2-ene-2-sulfinic acid |
InChI |
InChI=1S/C4H8O2S/c1-3-4(2)7(5)6/h3H,1-2H3,(H,5,6) |
Clé InChI |
BNFSTVJFGUUIOF-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)



![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)




![3-(1,2-Dibromoethyl)-1-azabicyclo[2.2.2]octane](/img/structure/B14330180.png)


